molecular formula C11H14F3N B13193060 N-[2-(trifluoromethyl)benzyl]propan-1-amine

N-[2-(trifluoromethyl)benzyl]propan-1-amine

Cat. No.: B13193060
M. Wt: 217.23 g/mol
InChI Key: BQNZPSHMKLUEDJ-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethyl)benzyl]propan-1-amine is an organic compound with the molecular formula C11H14F3N. It is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a propan-1-amine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethyl)benzyl]propan-1-amine typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with propan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethyl)benzyl]propan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield imines or nitriles, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

N-[2-(trifluoromethyl)benzyl]propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethyl)benzyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(trifluoromethyl)benzyl]propan-1-amine is unique due to its specific combination of a trifluoromethyl group and a propan-1-amine chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

N-[[2-(trifluoromethyl)phenyl]methyl]propan-1-amine

InChI

InChI=1S/C11H14F3N/c1-2-7-15-8-9-5-3-4-6-10(9)11(12,13)14/h3-6,15H,2,7-8H2,1H3

InChI Key

BQNZPSHMKLUEDJ-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

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